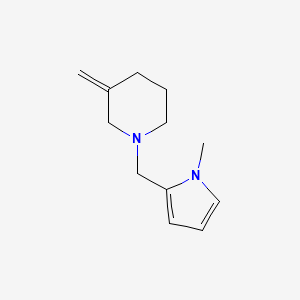

1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

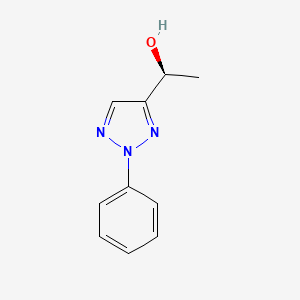

“1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine” seems to be a complex organic compound. It appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also seems to contain a piperidine ring, which is a six-membered ring with one nitrogen atom .

Wissenschaftliche Forschungsanwendungen

Hydrodenitrogenation and Chemical Synthesis

The hydrodenitrogenation (HDN) of 2-methylpyridine and related compounds, such as 2-methylpiperidine, has been studied to understand the role of β hydrogen atoms. This research is critical for the development of efficient processes for nitrogen removal from organic molecules, which is a key step in the synthesis of pharmaceuticals and agrochemicals. The study found that the ring opening of 2-methylpiperidine occurred preferentially between the nitrogen atom and the methylene group, providing insights into the chemical behavior of pyrrolidine and piperidine derivatives in HDN reactions (Egorova et al., 2002).

Catalysis and Organic Transformations

1-Aminopyridinium ylides have been identified as efficient directing groups for the palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This study underlines the potential of pyrrolidine and piperidine derivatives in facilitating C-H functionalization, a valuable reaction in organic synthesis for constructing complex molecules (Le et al., 2019).

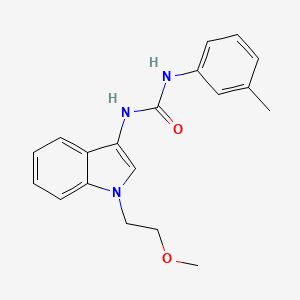

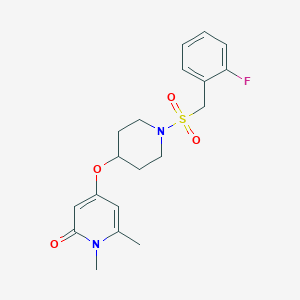

Medicinal Chemistry and Drug Development

The synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound related to "1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine", highlights its significance in medicinal chemistry. This rigid diamine is important for the development of new pharmaceuticals due to its unique structural features. The novel method for its synthesis offers a more practical approach for large-scale production, which is crucial for drug discovery and development processes (Smaliy et al., 2011).

Antimicrobial and Antituberculosis Agents

Research on the pyrrole derivative BM212 and similar molecules has demonstrated strong inhibitory activity against Mycobacterium tuberculosis and some non-tuberculosis mycobacteria, including drug-resistant strains. These findings are significant for developing new antimycobacterial therapies, addressing the growing concern of antibiotic resistance (Deidda et al., 1998).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s important to note that the compound’s significance lies in its role as a precursor for the synthesis of more complex molecules with potential biological activities.

Biochemical Pathways

. As a precursor molecule, it could potentially be involved in the synthesis of complex molecules that affect various biochemical pathways.

Pharmacokinetics

. These properties would impact the bioavailability of the compound.

Result of Action

. As a precursor molecule, it could potentially be involved in the synthesis of complex molecules that have various molecular and cellular effects.

Action Environment

. Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound.

Eigenschaften

IUPAC Name |

3-methylidene-1-[(1-methylpyrrol-2-yl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-5-3-8-14(9-11)10-12-6-4-7-13(12)2/h4,6-7H,1,3,5,8-10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTKRPNGOJHOBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN2CCCC(=C)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[(4-carbamoylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2722816.png)

![N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2722820.png)

![N-(benzo[d]thiazol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2722823.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2722825.png)

![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2722830.png)

![1-[4-({6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone](/img/structure/B2722835.png)

![N-benzyl-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2722838.png)